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molecular formula C11H8N2O5 B8494232 8-Nitro-6-methoxycarbonylcarbostyril

8-Nitro-6-methoxycarbonylcarbostyril

Cat. No. B8494232
M. Wt: 248.19 g/mol
InChI Key: BXZDOBDUKINLKB-UHFFFAOYSA-N
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Patent
US05591751

Procedure details

10.7 g of N-bromosuccinimide and a catalytic amount of benzoyl peroxide were added to a solution of 2 g of 8-nitro-6-methoxycarbonyl-3,4-dihydrocarbostyril in 200 ml of chloroform. The mixture was refluxed by heating, for 4 hours. Thereto was added an additional amount (5.0 g) of N-bromosuccinimide. The resulting mixture was refluxed by heating, for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was recrystallized from ethanol two times to obtain 7.1 g of 8-nitro-6-methoxycarbonylcarbostyril as light yellow needles.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[N+:27]([C:30]1[CH:31]=[C:32]([C:41]([O:43][CH3:44])=[O:42])[CH:33]=[C:34]2[C:39]=1[NH:38][C:37](=[O:40])[CH2:36][CH2:35]2)([O-:29])=[O:28]>C(Cl)(Cl)Cl>[N+:27]([C:30]1[CH:31]=[C:32]([C:41]([O:43][CH3:44])=[O:42])[CH:33]=[C:34]2[C:39]=1[NH:38][C:37](=[O:40])[CH:36]=[CH:35]2)([O-:29])=[O:28]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C2CCC(NC12)=O)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating, for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating, for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol two times

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C2C=CC(NC12)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 357.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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